molecular formula C20H20Si B101090 di(1H-inden-1-yl)dimethylsilane CAS No. 18666-26-7

di(1H-inden-1-yl)dimethylsilane

Cat. No. B101090
CAS RN: 18666-26-7
M. Wt: 288.5 g/mol
InChI Key: DXYTUIWIDDBVLU-UHFFFAOYSA-N
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Description

Di(1H-inden-1-yl)dimethylsilane, also known as DIDS, is an organosilicon compound that is widely used in synthetic organic chemistry. It is a colorless, volatile liquid with a boiling point of 140°C and a melting point of -17°C. DIDS is used in a variety of applications, including the synthesis of polymers, the preparation of pharmaceuticals, and the development of new materials. It is also used in the synthesis of polymers, as a catalyst for organic reactions, and as an intermediate in the synthesis of other organosilicon compounds.

Scientific Research Applications

Polymer Coating Production

  • Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound, has been synthesized for polymer coating production with good dielectric properties for electronics, characterized by various analytical techniques (Levchenko et al., 2020).

Ansa-Metallocene Complex Synthesis

  • The synthesis of ansa-metallocene complexes containing the bis(2-methyl-4,5,6,7-tetrahydro-1H-inden-1-yl)dimethylsilane ligand for metal complexes like ZrCl2 and TiCl2 was explored, demonstrating the compound's utility in organometallic chemistry (Halterman et al., 2000).

Synthesis of Sila-2,4-Cyclopentadienes

  • Research on di(alkyn-1-yl)dimethylsilanes led to the production of sila-2,4-cyclopentadienes, demonstrating the compound's potential in synthesizing novel organosilicon structures (Wrackmeyer et al., 2004).

Photochemistry Applications

  • Di(9-anthryl)dimethylsilane, a related compound, was used to produce [4+2] intramolecular addition products, showcasing potential applications in photochemical processes (Sakurai et al., 1985).

Deshielding Effect in NMR Spectroscopy

  • A novel metallocyclic bis(tetracarbonyliron)dimethylsilane was prepared, showing a significant deshielding effect on the 29Si nucleus in NMR spectroscopy, highlighting the compound's relevance in analytical chemistry (Bikovetz et al., 1980).

Synthesis of Novel Silicon-Based Compounds

  • Silicon-based benzimidazole derivatives were synthesized, showing potential as blue emitters in OLEDs, indicating the compound's application in material science (Ma et al., 2011).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains detailed information about the physical and chemical properties of the substance, as well as instructions for safe handling, storage, and disposal.

properties

IUPAC Name

bis(1H-inden-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYTUIWIDDBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butyllithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
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57 mL
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430 mL
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97%

Synthesis routes and methods II

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butylithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
Quantity
430 mL
Type
reactant
Reaction Step One
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32 mL
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reactant
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24.2 mL
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reactant
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57 mL
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reactant
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Yield
97%

Synthesis routes and methods III

Procedure details

In detail, in Japanese Patent Laid-Open Publication No. 221285/1990 for example, a solution of an indenyl lithium salt prepared from indene and n-butyllithium is slowly added to a dimethyldichlorosilane solution, and they are reacted with each other overnight to obtain dimethyldi(1-indenyl)silane in a 71% yield. In Japanese Patent Laid-Open Publication No. 268307/1992, dimethyldi (2-methyl-1-indenyl) silane is obtained in a 16% yield in a manner similar to the above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
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